![molecular formula C19H16BrN3O5 B4196861 4-(acetylamino)phenyl [3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]acetate](/img/structure/B4196861.png)
4-(acetylamino)phenyl [3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]acetate
Overview
Description
4-(acetylamino)phenyl [3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]acetate is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of certain enzymes and has been found to have promising applications in the field of medicine.
Mechanism of Action
The mechanism of action of 4-(acetylamino)phenyl [3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]acetate involves the inhibition of COX-2 and 5-LOX. COX-2 is responsible for the production of prostaglandins, which are important mediators of inflammation. 5-LOX, on the other hand, is involved in the synthesis of leukotrienes, which are also important mediators of inflammation. By inhibiting these enzymes, this compound can reduce inflammation and associated pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to have potent anti-inflammatory and analgesic effects in animal models. It has also been shown to have antioxidant properties and can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(acetylamino)phenyl [3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]acetate in lab experiments is its potency and specificity. It is a highly selective inhibitor of COX-2 and 5-LOX and therefore has fewer off-target effects compared to other inhibitors. However, one of the limitations of using this compound is its solubility. It has low solubility in water and therefore requires the use of organic solvents for its preparation and administration.
Future Directions
There are several future directions for the study of 4-(acetylamino)phenyl [3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]acetate. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases such as arthritis and asthma. Another area of interest is its potential as a chemopreventive agent for the prevention of cancer. Further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in medicine.
Scientific Research Applications
4-(acetylamino)phenyl [3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]acetate has been extensively studied in the field of biochemistry and pharmacology. It has been found to be a potent inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes play a crucial role in the inflammatory response and are therefore important targets for the development of anti-inflammatory drugs.
properties
IUPAC Name |
(4-acetamidophenyl) 2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O5/c1-12(24)21-14-4-8-16(9-5-14)28-18(26)11-23-17(25)10-22(19(23)27)15-6-2-13(20)3-7-15/h2-9H,10-11H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORVHQNVQZMFGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)CN2C(=O)CN(C2=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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